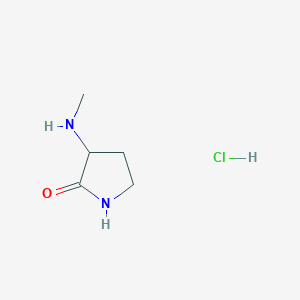

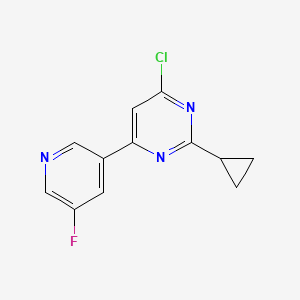

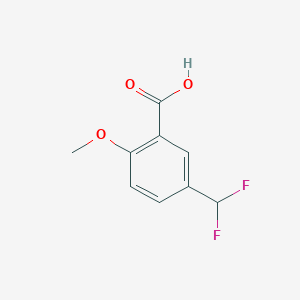

![molecular formula C9H13N3O2S2 B1470902 5-(Ciclopropilsulfonil)-4,5,6,7-tetrahidro[1,3]tiazolo[5,4-c]piridin-2-amina CAS No. 1447965-93-6](/img/structure/B1470902.png)

5-(Ciclopropilsulfonil)-4,5,6,7-tetrahidro[1,3]tiazolo[5,4-c]piridin-2-amina

Descripción general

Descripción

“5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine” is a complex organic compound. It is a derivative of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . These compounds have been synthesized and tested for their inhibitory activity, with some showing potent PI3K inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps from commercially available substances . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazolo[5,4-b]pyridine core . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Aplicaciones Científicas De Investigación

Desarrollo de fármacos farmacéuticos

Este compuesto pertenece a la clase de las tiazolo[4,5-b]piridinas, que son conocidas por su amplio espectro de actividades farmacológicas. Se ha informado que poseen propiedades antioxidantes, antimicrobianas, antiinflamatorias y antitumorales . El grupo ciclopropilsulfonilo podría utilizarse potencialmente para mejorar la biodisponibilidad o la selectividad de los agentes farmacéuticos.

Electrónica orgánica

Las tiazolo[4,5-b]piridinas han ganado atención en el campo de la electrónica orgánica debido a su esqueleto plano y rígido, lo que es beneficioso para las aplicaciones optoelectrónicas . El compuesto en cuestión podría investigarse por su estabilidad a la oxidación y su movilidad de portadores de carga, que son cruciales para el rendimiento de dispositivos como las células solares sensibilizadas con colorante y los transistores de efecto de campo orgánicos.

Química agrícola

La actividad herbicida de las tiazolo[4,5-b]piridinas se ha observado en estudios recientes . Este compuesto podría sintetizarse y probarse su eficacia en el control del crecimiento de las malezas, lo que podría conducir al desarrollo de nuevos herbicidas.

Investigación antimicrobiana

Dadas las propiedades antimicrobianas de las tiazolo[4,5-b]piridinas relacionadas, este compuesto podría ser un candidato para el desarrollo de nuevos agentes antibacterianos y antifúngicos . La investigación podría centrarse en su mecanismo de acción y espectro de actividad contra diversas cepas microbianas.

Aplicaciones antiinflamatorias

Los efectos antiinflamatorios de las tiazolo[4,5-b]piridinas las convierten en objetivos interesantes para el tratamiento de enfermedades inflamatorias . Este compuesto podría estudiarse por su potencial para inhibir las vías inflamatorias clave en afecciones como la artritis o el asma.

Investigación oncológica

Las tiazolo[4,5-b]piridinas han mostrado promesa en estudios antitumorales . Este compuesto particular podría explorarse por sus propiedades anticancerígenas, incluida su capacidad para inducir la apoptosis en las células cancerosas o inhibir el crecimiento tumoral.

Antagonismo del receptor H3 de la histamina

Se ha informado que algunas tiazolo[4,5-b]piridinas son antagonistas del receptor H3 de la histamina . Este compuesto podría investigarse por sus posibles aplicaciones terapéuticas en el tratamiento de los trastornos del sueño o la mejora de las funciones cognitivas.

Mecanismo De Acción

Target of action

Thiazolo[5,4-c]pyridines are a class of compounds that have been reported to possess a broad spectrum of pharmacological activities . They are often of much greater interest in terms of physiological action than related monocyclic compounds .

Mode of action

Thiazolo[5,4-c]pyridines are known to interact with a wide range of receptor targets .

Biochemical pathways

Thiazolo[5,4-c]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Análisis Bioquímico

Biochemical Properties

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The inhibition of PI3K by 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can lead to alterations in downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PI3K by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it may affect the expression of genes involved in cell cycle regulation and metabolic pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its enzymatic activity . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of PI3K and other targets, affecting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . Additionally, it may influence the levels of metabolites such as glucose and lactate, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Alternatively, it may be transported to the nucleus, where it influences gene expression and other nuclear processes.

Propiedades

IUPAC Name |

5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S2/c10-9-11-7-3-4-12(5-8(7)15-9)16(13,14)6-1-2-6/h6H,1-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZUOSYTHCKIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

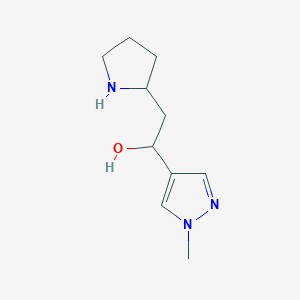

![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)

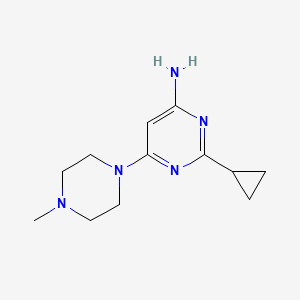

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)

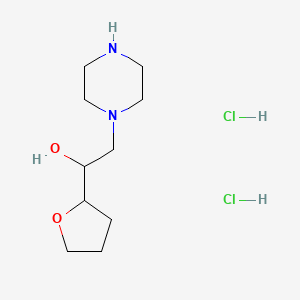

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)